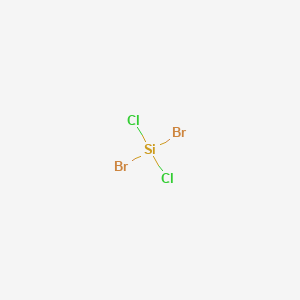
Dibromodichlorosilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibromodichlorosilane is a chemical compound with the molecular formula Br₂Cl₂Si. It is a member of the chlorosilane family, which are compounds containing silicon, chlorine, and other halogens. This compound is known for its reactivity and is used in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibromodichlorosilane can be synthesized through the reaction of silicon tetrachloride with bromine in the presence of a catalyst. The reaction typically occurs at elevated temperatures to facilitate the formation of the desired product. The general reaction is as follows:
SiCl4+Br2→SiBr2Cl2
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where silicon tetrachloride and bromine are reacted under controlled conditions. The process involves careful monitoring of temperature and pressure to ensure high yield and purity of the product .
Types of Reactions:
Substitution Reactions: this compound can undergo substitution reactions where the bromine or chlorine atoms are replaced by other groups. For example, reacting with alcohols can produce alkoxysilanes.
Hydrolysis: When exposed to water, this compound hydrolyzes to form silicon dioxide and hydrogen bromide and hydrogen chloride.
SiBr2Cl2+2H2O→SiO2+2HBr+2HCl
Common Reagents and Conditions:
Alcohols: Used in substitution reactions to form alkoxysilanes.
Water: Used in hydrolysis reactions.
Major Products:
Alkoxysilanes: Formed from substitution reactions.
Silicon Dioxide, Hydrogen Bromide, and Hydrogen Chloride: Formed from hydrolysis reactions
Scientific Research Applications
Dibromodichlorosilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Material Science: Utilized in the production of silicon-based materials and coatings.
Biology and Medicine: Investigated for potential use in drug delivery systems due to its reactivity and ability to form stable bonds with organic molecules.
Industry: Employed in the manufacturing of semiconductors and other electronic components
Mechanism of Action
The mechanism by which dibromodichlorosilane exerts its effects is primarily through its reactivity with other compounds. It can form strong bonds with organic molecules, making it useful in various chemical syntheses. The molecular targets and pathways involved include the formation of silicon-oxygen and silicon-carbon bonds, which are crucial in the development of silicon-based materials .
Comparison with Similar Compounds
Dichlorosilane (SiH₂Cl₂): Contains hydrogen instead of bromine.
Tetrabromosilane (SiBr₄): Contains only bromine atoms.
Tetrachlorosilane (SiCl₄): Contains only chlorine atoms.
Uniqueness: Dibromodichlorosilane is unique due to the presence of both bromine and chlorine atoms, which gives it distinct reactivity and properties compared to other chlorosilanes. This dual halogenation allows for a wider range of chemical reactions and applications .
Properties
CAS No. |
13465-75-3 |
|---|---|
Molecular Formula |
Br2Cl2Si |
Molecular Weight |
258.80 g/mol |
IUPAC Name |
dibromo(dichloro)silane |
InChI |
InChI=1S/Br2Cl2Si/c1-5(2,3)4 |
InChI Key |
DTOHXGVDKNULFO-UHFFFAOYSA-N |
Canonical SMILES |
[Si](Cl)(Cl)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




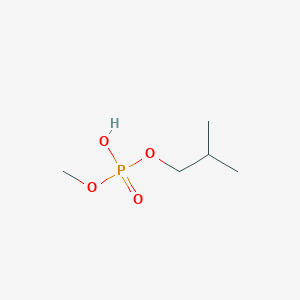
![3-bromo-N'-[2-(2-bromo-4-chlorophenoxy)acetyl]-4-methylbenzohydrazide](/img/structure/B14721573.png)
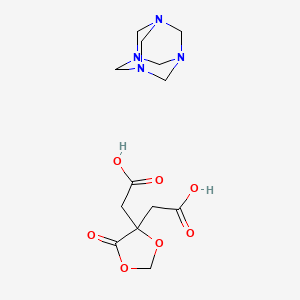
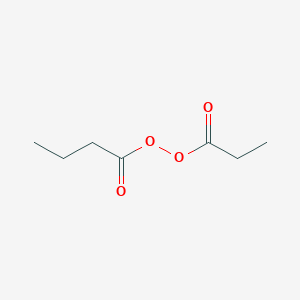

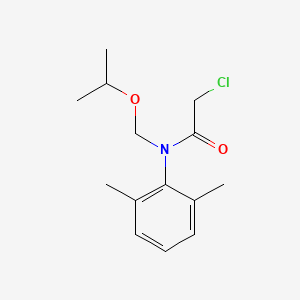
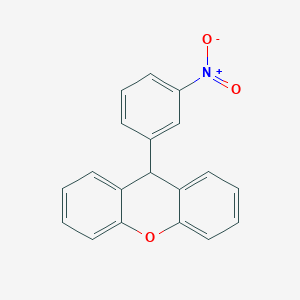
![5,5'-[Ethane-1,1-diylbis(oxy)]bis(2-methylpent-3-yn-2-ol)](/img/structure/B14721606.png)
![Methyl 4-[[6,7-dimethoxy-2-(3-phenylprop-2-enoyl)-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate](/img/structure/B14721617.png)
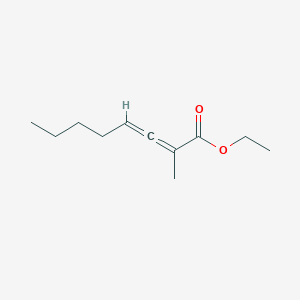
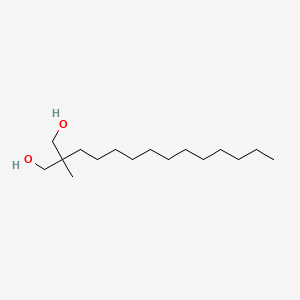
![O-[2-[bis[2-(prop-2-enylcarbamothioyloxy)ethyl]amino]ethyl] N-prop-2-enylcarbamothioate](/img/structure/B14721631.png)
